1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Overview
Description
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to detect mitochondrial membrane potential .
Molecular Structure Analysis
The ground state geometric and spectroscopic properties of the cation in the gas and solution phases have been calculated using density functional theory . The ground state equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 652.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Analysis of Mitochondrial Membrane Potential
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, commonly referred to as JC-1, is primarily used in the analysis of mitochondrial membrane potential (ΔΨm). Studies have shown that JC-1 can be utilized in polychromatic flow cytometry for detecting ΔΨm along with other biological parameters like apoptosis and reactive oxygen species production without requiring compensation between fluorescences (De Biasi, Gibellini, & Cossarizza, 2015). Additionally, JC-1 has revealed that membrane potentials across mitochondria within a living cell can be heterogeneous, even within a single mitochondrion (Smiley et al., 1991).
Investigation of Supramolecular Structures
JC-1 has been utilized in studying the supramolecular structure and aggregation behavior of its molecules. For instance, the aggregation behavior of cationic JC-1 in aqueous solutions has been investigated using various spectroscopic techniques, revealing insights into its structural properties (Berlepsch & Böttcher, 2013).
Labeling of Mitochondria in Cultured Cells
JC-1 dye is also used for labeling mitochondria in cultured cells. The dye's monomeric form has an emission maximum of about 529 nm, and it forms red fluorescent J-aggregates with an emission maximum at 590 nm at higher concentrations or potentials. This property has been exploited to study mitochondrial potential and uniformity within cells (Chazotte, 2011).
Studies on Mitochondrial Membrane Potential After Low-Power Laser Irradiation
Research has been conducted to determine the mitochondrial membrane potential in cells after irradiation with low-power lasers, using JC-1 as a key component in the methodology. This approach has allowed for the analysis of mitochondrial functionality and morphology changes under such conditions (Bortoletto et al., 2004).
Density Functional Theory and Raman Spectroscopy Analysis
JC-1 has beensubjected to analysis using density functional theory and Raman spectroscopy. This approach provides insights into the electronic and Raman scattering spectra of JC-1, helping to understand its ground state geometric and spectroscopic properties. Such analyses are crucial for understanding the vibrational modes and structural aspects of JC-1 in various environments (Aydin, Dede, & Akins, 2011).
Cytofluorimetric Analysis of Mitochondrial Membrane Potential
A novel method has been developed for the cytofluorimetric analysis of mitochondrial membrane potential in intact cells using JC-1. This method exploits the dye’s ability to form J-aggregates associated with a large shift in emission, depending on the membrane potential. Such techniques are essential for understanding mitochondrial dynamics in various cell types (Cossarizza et al., 1993).
Investigation of Mitochondrial Network by Imaging
JC-1 has been utilized in imaging studies to investigate mitochondrial networks. It can be used to follow alterations in mitochondrial distribution and connectivity, providing critical data for understanding mitochondrial dynamics in health and disease (Ben-Shachar, Suss-Toby, & Robicsek, 2015).
properties
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide | |
CAS RN |
3520-43-2 | |
Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JC 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3520-43-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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